molecular formula C7H10N2O4S2 B13296960 Ethyl 2-methyl-5-sulfamoyl-1,3-thiazole-4-carboxylate

Ethyl 2-methyl-5-sulfamoyl-1,3-thiazole-4-carboxylate

Cat. No.: B13296960
M. Wt: 250.3 g/mol
InChI Key: PPSWXNDZGLIISA-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-sulfamoyl-1,3-thiazole-4-carboxylate is a thiazole derivative characterized by a sulfamoyl (-SO₂NH₂) group at position 5, a methyl group at position 2, and an ethyl ester at position 4. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, known for their diverse biological activities and applications in pharmaceuticals and materials science. The sulfamoyl group, a key feature of this compound, is a strong electron-withdrawing moiety often associated with enzyme inhibition (e.g., carbonic anhydrase inhibitors) and antimicrobial activity.

Properties

Molecular Formula

C7H10N2O4S2

Molecular Weight

250.3 g/mol

IUPAC Name

ethyl 2-methyl-5-sulfamoyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C7H10N2O4S2/c1-3-13-6(10)5-7(15(8,11)12)14-4(2)9-5/h3H2,1-2H3,(H2,8,11,12)

InChI Key

PPSWXNDZGLIISA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)C)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

The synthesis of ethyl 2-methyl-5-sulfamoyl-1,3-thiazole-4-carboxylate typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of solvents such as methanol or ethanol and may require refluxing to achieve the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Ethyl 2-methyl-5-sulfamoyl-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including electrophilic substitution and nucleophilic substitution . Common reagents used in these reactions include halogens, acids, and bases. The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with halogens may lead to halogenated derivatives, while reactions with nucleophiles may result in substituted thiazole compounds.

Scientific Research Applications

While specific case studies and comprehensive data tables for Ethyl 2-methyl-5-sulfamoyl-1,3-thiazole-4-carboxylate are not available in the search results, the provided data suggests potential applications and related compounds with documented uses. The search results provide information on 1,3-thiazole compounds, including those with sulfamoyl substitutions, and their potential applications.

1,3-Thiazole Compounds and their Applications

  • p38 MAP Kinase Inhibition: Certain 1,3-thiazole compounds are effective p38 MAP kinase inhibitors .
  • TNF-α Production Inhibition: These compounds can also inhibit TNF-α production, which is relevant to inflammatory diseases .
  • Adenosine Receptor Antagonism: Some 1,3-thiazoles act as adenosine receptor antagonists .
  • Selective Phosphodiesterase IV (PDE IV) Inhibition: Certain compounds exhibit selective PDE IV inhibitory activity .

Pharmaceutical Compositions and Potential Therapeutic Uses
1,3-thiazole-based compounds have the potential to prevent and/or treat cytokine-mediated diseases due to their p38 MAP kinase inhibiting activity and TNF-α production inhibiting activity . These compounds can also prevent and/or treat adenosine receptor-mediated diseases due to their adenosine receptor antagonizing activity .

Specific potential applications include:

  • Cytokine-Mediated Diseases: Prevention and treatment of diseases mediated by cytokines .
  • Adenosine Receptor-Mediated Diseases: Prevention and treatment of diseases mediated by adenosine receptors .
  • Asthma and Allergic Diseases: Potential use in preventing or treating asthma and allergic diseases .
  • Inflammatory Conditions and Autoimmune Disorders: Prevention or treatment of conditions such as inflammation, Addison's disease, autoimmune hemolytic anemia, Crohn's disease, psoriasis, and systemic lupus erythematosus .
  • Neurological Conditions: Potential application in preventing or treating Alzheimer's and Parkinson's diseases, as well as cerebral edema and cerebrovascular disorders .

Related Compounds and Research

  • Sulfamoyl Benzamidothiazoles: Research has identified sulfamoyl benzamidothiazoles that activate NF-κB, offering a potential mechanism for therapeutic intervention .
  • Dual ATX/CA Inhibitors: Heterocyclic compounds, including thiazoles, are being explored as dual autotaxin (ATX)/carbonic anhydrase (CA) inhibitors for potential therapeutic applications .
  • Other Carboxylates: Research on related compounds like ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate and methyl 1-R-4-methyl-2,2-dioxo-1 H -2λâ¶,1-benzothiazine-3-carboxylates suggests avenues for analgesic and other therapeutic applications .

Relevant Chemical Information

  • This compound: This specific compound has a molecular weight of 250.30 and the molecular formula C7H10N2O4S2 .

Mechanism of Action

The mechanism of action of ethyl 2-methyl-5-sulfamoyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways in biological systems . The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. This interaction can lead to the modulation of physiological processes, making the compound effective in treating various diseases.

Comparison with Similar Compounds

Substituent Effects on Structure and Reactivity

Table 1: Structural Comparison of Ethyl Thiazole Carboxylates

Compound Name Substituents (Positions) Key Functional Groups Biological Relevance
Ethyl 2-methyl-5-sulfamoyl-1,3-thiazole-4-carboxylate 2-CH₃, 5-SO₂NH₂, 4-COOEt Sulfamoyl, ester Enzyme inhibition, antimicrobial
Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate 2-Ph, 5-CF₃, 4-COOEt Trifluoromethyl, phenyl, ester Medicinal chemistry (lipophilic modulators)
Ethyl 2-adamantyl-1,3-thiazole-4-carboxylate 2-adamantyl, 4-COOEt Adamantyl, ester Antiproliferative agents
Ethyl 2-amino-4-phenyl-5-thiazolecarboxylate 2-NH₂, 4-Ph, 5-COOEt Amino, phenyl, ester Synthetic intermediate
Ethyl 2-(ethylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate 2-NHEt, 4-CF₃, 5-COOEt Ethylamino, trifluoromethyl Not specified (structural novelty)
  • Amino groups (e.g., in Ethyl 2-amino-4-phenyl-5-thiazolecarboxylate) increase basicity and nucleophilicity, favoring reactions like acylation.
  • Steric Effects :

    • Bulky substituents (e.g., adamantyl in ) reduce molecular flexibility and may hinder interactions with flat binding pockets. The methyl group in the target compound offers minimal steric hindrance.
Physical Properties

Table 2: Melting Points and Solubility Trends

Compound Melting Point (°C) Purity Notes
Ethyl 2-amino-4-phenyl-5-thiazolecarboxylate 166–169 >95% High crystallinity
Ethyl 2-amino-1,3-thiazole-4-carboxylate 177–178 >95% Polar due to amino group
Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate Not reported High No hydrogen bonding in crystal
Target Compound Not reported N/A Expected lower solubility vs. amino analogs
  • The sulfamoyl group’s polarity may reduce solubility in nonpolar solvents compared to trifluoromethyl or adamantyl derivatives.

Biological Activity

Ethyl 2-methyl-5-sulfamoyl-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

1. Chemical Structure and Properties

This compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. The presence of the sulfamoyl group enhances its interaction with biological targets, which is crucial for its therapeutic potential. The compound's structure includes:

  • Thiazole Ring : Provides aromatic properties and stability.
  • Sulfamoyl Group : Increases solubility and biological activity.
  • Ethyl Ester Functional Group : Contributes to its pharmacokinetic properties.

2.1 Antimicrobial Activity

Research has demonstrated that this compound exhibits potent antimicrobial properties against various bacterial and fungal strains. A study synthesized derivatives of this compound and evaluated their Minimum Inhibitory Concentration (MIC) against several pathogens, including Bacillus subtilis and Aspergillus niger. The results indicated that certain derivatives showed promising activity with MIC values as low as 10 µg/mL .

CompoundMIC (µg/mL)Target Organism
4e10Bacillus subtilis
4f20Aspergillus niger
4k15E. coli
4l25Candida albicans

2.2 Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, compounds featuring this sulfamoyl moiety have shown significant antiproliferative effects against human cervical cancer cells (HeLa), with IC50 values ranging from 0.07 to 0.29 µM . The mechanisms underlying these effects include:

  • Inhibition of Cell Migration : Compounds were found to inhibit the migration of cancer cells, suggesting a potential role in metastasis prevention.
  • EGFR Inhibition : Some derivatives demonstrated effective inhibition of the epidermal growth factor receptor (EGFR), a key player in many cancers.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

3.1 Antimicrobial Mechanism

The compound's antimicrobial action is primarily through the inhibition of bacterial DNA gyrase and topoisomerase enzymes, which are essential for DNA replication and transcription . Docking studies have shown that it binds effectively to these targets, leading to disrupted cellular processes.

3.2 Anticancer Mechanism

For anticancer activity, the compound appears to inhibit key signaling pathways involved in cell proliferation and survival:

  • EGFR Pathway : By inhibiting EGFR activation, it reduces downstream signaling that promotes cell growth.
  • JNK Pathway : Some derivatives have been shown to inhibit JNK signaling, which is involved in apoptosis and cell survival .

4. Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Antimicrobial Study : A series of thiazole derivatives were synthesized and tested against various microorganisms. The study concluded that compounds with specific substitutions on the thiazole ring exhibited enhanced antimicrobial properties compared to their analogs .
  • Anticancer Research : A study focused on the anticancer properties revealed that certain derivatives could significantly inhibit cancer cell proliferation in vitro, with mechanisms involving EGFR inhibition being particularly emphasized .

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